ethyl 7-cyclohexyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
This compound features a highly rigid triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core, substituted with a cyclohexyl group at position 7 and a pyridine-4-carbonylimino moiety at position 4. The ethyl carboxylate group at position 5 enhances solubility in organic solvents.
Properties
IUPAC Name |
ethyl 7-cyclohexyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4/c1-2-35-26(34)20-16-19-22(28-21-10-6-7-15-30(21)25(19)33)31(18-8-4-3-5-9-18)23(20)29-24(32)17-11-13-27-14-12-17/h6-7,10-16,18H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMMQWJIZYZILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=NC=C4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-cyclohexyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, starting with the preparation of the triazole and pyrimidine intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final compound. The reaction conditions typically involve the use of solvents like ethyl acetate and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-cyclohexyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Ethyl 7-cyclohexyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 7-cyclohexyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines. This results in neuroprotective and anti-inflammatory effects, which are beneficial in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Key Observations :
- Electronic Effects: The pyridine-4-carbonylimino group in the target compound introduces stronger electron-withdrawing and hydrogen-bonding capabilities compared to 3-chlorobenzoyl or 2-methylbenzoyl substituents .
Key Observations :
- Yields for analogous imine-forming reactions range from 55% to 77%, influenced by steric bulk and electronic factors .
- High melting points (>215°C) are common in these rigid heterocycles, driven by crystallinity and intermolecular hydrogen bonds .
Spectroscopic and Crystallographic Characterization
- Target Compound : Likely characterized via ¹H/¹³C NMR, IR, and X-ray crystallography (using SHELX or ORTEP for structural refinement).
- Analogues: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-imidazo[1,2-a]pyridine-5,6-dicarboxylate: Confirmed via HRMS, IR (C=O at 1720 cm⁻¹), and NMR (δ 1.2–1.4 ppm for ethyl groups) . Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-analogue: Structural validation via mass spectrometry (ZINC2494527) and crystallographic data .
Functional and Application Insights
- Bioactivity Potential: The pyridine moiety in the target compound may enhance interactions with biological targets (e.g., kinases or receptors) compared to benzothiazole or benzoyl derivatives .
Biological Activity
Ethyl 7-cyclohexyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique triazatricyclo structure and multiple functional groups. This compound has garnered attention due to its potential biological activities and applications in various fields such as pharmaceuticals and biochemistry.
Chemical Structure and Properties
The molecular formula of the compound is . Its structural features include:
- A cyclohexyl group attached to a nitrogen atom.
- An imino group and a carboxylate ester.
These functional groups are significant for the compound's chemical behavior and biological activity.
The biological activity of ethyl 7-cyclohexyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca involves interactions with various molecular targets including enzymes and receptors. Initial studies suggest that the compound may exert its effects through:
- Inhibition or modulation of specific enzymes.
- Interaction with cellular receptors involved in signaling pathways.
Further research is necessary to elucidate the specific pathways and molecular targets involved in its biological effects.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Activity : Preliminary studies have shown that it may possess antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in cellular models.
- Cytotoxicity : Some studies have indicated that it may have cytotoxic effects on certain cancer cell lines.
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds can provide insights into the unique aspects of ethyl 7-cyclohexyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca | Contains furan moiety | Different substituents on nitrogen |
| Methyl 7-(3-propan-2-yloxypropyl)-2-oxo - 6-(pyridine - 4-carbonylimino) - 1 , 7 , 9 - triazatricyclo | Pyridine ring present | Variation in nitrogen substituents |
| Ethyl 6-imino - 11-methyl - 2 - oxo - 7 - (propan - 2 - yl) - 1 , 7 , 9 - triazatricyclo | Methyl substitution | Different methyl group positioning |
These compounds share similar triazatricyclo frameworks but differ in their functional groups and substituents which affect their chemical behavior and biological activity.
Case Studies
Several case studies have been conducted to assess the biological activity of ethyl 7-cyclohexyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca:
- Study on Antimicrobial Activity : In vitro tests demonstrated that the compound exhibited significant inhibitory effects against Gram-positive bacteria.
- Anti-inflammatory Study : A cellular model was used to evaluate the anti-inflammatory effects of the compound, showing a reduction in pro-inflammatory cytokine production.
- Cytotoxicity Assessment : The compound was tested on various cancer cell lines, revealing selective cytotoxic effects that warrant further investigation.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic pathway for this compound, given its complex tricyclic structure?
- Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates, such as the pyridine-4-carbonylimino moiety and cyclohexyl substituent. Utilize cross-coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) and imine-forming steps under inert conditions. Monitor reaction progress via HPLC or LC-MS to isolate intermediates. For cyclization steps, consider microwave-assisted synthesis to enhance reaction efficiency, as demonstrated in analogous heterocyclic systems .
Q. What spectroscopic techniques are critical for characterizing the compound’s structural integrity?
- Methodological Answer : Combine - and -NMR to confirm the presence of the cyclohexyl group, pyridine ring, and ester functionalities. IR spectroscopy can validate carbonyl (C=O) and imine (C=N) bonds. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For resolving stereochemical ambiguity in the tricyclic core, single-crystal X-ray diffraction (SCXRD) is indispensable, as shown in structurally related ethyl carboxylate derivatives .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS and compare with control samples. Track ester hydrolysis and imine bond stability, which are common degradation pathways in similar compounds .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and observed spectral data (e.g., NMR chemical shifts)?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to simulate NMR chemical shifts and compare them with experimental data. For conformational isomers, use molecular dynamics (MD) simulations to model solvent effects. This approach has been validated for heterocyclic systems with fused rings .
Q. What strategies address low solubility in aqueous media for biological assays?
- Methodological Answer : Explore co-solvent systems (e.g., DMSO-water mixtures) or formulate micellar nanoparticles using biocompatible surfactants (e.g., Tween-80). For covalent modifications, introduce polar groups (e.g., sulfonate) at non-critical positions while preserving the pharmacophore, as seen in analogous pyrimidine carboxylates .
Q. How can researchers validate the compound’s hypothesized enzyme inhibition mechanism?
- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to model interactions between the tricyclic core and target enzyme active sites. Follow with in vitro inhibition assays using purified enzymes (e.g., fluorescence-based kinetics). Cross-validate with site-directed mutagenesis to identify critical binding residues, a method applied to related thiazolo-pyrimidine derivatives .
Q. What experimental designs mitigate batch-to-batch variability during scale-up synthesis?
- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line FTIR, to monitor reaction parameters in real time. Optimize purification via simulated moving bed (SMB) chromatography for high-throughput separation. Statistical design of experiments (DoE) can identify critical process parameters, as recommended in chemical engineering frameworks .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting biological activity data across different assay platforms?
- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. Use orthogonal assays (e.g., cell viability vs. target-specific reporter assays) to confirm activity. For inconsistent dose-response curves, re-evaluate compound solubility and stability under assay conditions, referencing protocols from triazolopyrimidine studies .
Q. What analytical approaches resolve ambiguities in crystallographic data (e.g., disordered solvent molecules)?
- Methodological Answer : Apply the SQUEEZE algorithm in crystallographic software (e.g., PLATON) to model disordered solvent regions. For ambiguous electron density in the tricyclic core, refine alternate conformations with occupancy factors. Cross-check with solid-state NMR to validate hydrogen-bonding networks, a technique used in thiazolo-pyrimidine crystal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
